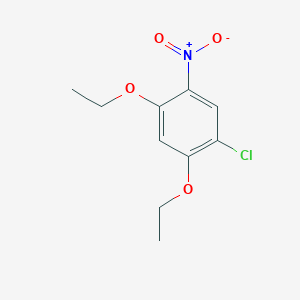
1-Chloro-2,4-diethoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-diethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4. It is a derivative of benzene, characterized by the presence of chloro, diethoxy, and nitro functional groups.
Preparation Methods
The synthesis of 1-Chloro-2,4-diethoxy-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-diethoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
1-Chloro-2,4-diethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,4-diethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-diethoxy-5-nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
1-Chloro-2,4-diethoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxy-5-nitrobenzene: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.
1-Chloro-2,5-diethoxy-4-nitrobenzene: The position of the nitro group differs, which can influence its chemical behavior and biological activities.
1-Chloro-4-nitrobenzene: Lacks the ethoxy groups, making it less complex but still useful in various chemical reactions
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
CAS No. |
130474-89-4 |
|---|---|
Molecular Formula |
C10H12ClNO4 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-chloro-2,4-diethoxy-5-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO4/c1-3-15-9-6-10(16-4-2)8(12(13)14)5-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
NHRNYWREQSDQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















